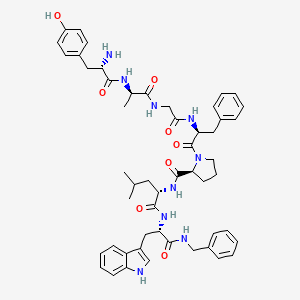
H-Tyr-D-Ala-Gly-Phe-Pro-Leu-Trp-NH-Bzl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-Tyr-D-Ala-Gly-Phe-Pro-Leu-Trp-NH-Bzl is a synthetic peptide composed of eight amino acids: tyrosine, D-alanine, glycine, phenylalanine, proline, leucine, tryptophan, and a benzylamide group. This peptide is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr-D-Ala-Gly-Phe-Pro-Leu-Trp-NH-Bzl typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid (tryptophan) to a solid resin. The peptide chain is then elongated by sequentially adding protected amino acids (leucine, proline, phenylalanine, glycine, D-alanine, and tyrosine) using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the benzylamide group is introduced at the N-terminus. The final product is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .
Industrial Production Methods
Industrial production of This compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the final product to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
H-Tyr-D-Ala-Gly-Phe-Pro-Leu-Trp-NH-Bzl: can undergo various chemical reactions, including:
Oxidation: The tyrosine and tryptophan residues can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Coupling reagents such as DIC and HOBt.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups .
Scientific Research Applications
H-Tyr-D-Ala-Gly-Phe-Pro-Leu-Trp-NH-Bzl: has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of H-Tyr-D-Ala-Gly-Phe-Pro-Leu-Trp-NH-Bzl involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may interact with opioid receptors, leading to analgesic effects by modulating pain signaling pathways .
Comparison with Similar Compounds
H-Tyr-D-Ala-Gly-Phe-Pro-Leu-Trp-NH-Bzl: can be compared with other similar peptides, such as:
H-Tyr-D-Ala-Gly-Phe-Leu-NH2: A shorter peptide with similar opioid receptor activity.
H-Tyr-D-Ala-Phe-Gly-NH2: Another opioid peptide with a different amino acid sequence.
H-Tyr-Gly-Gly-Phe-Leu: A natural endogenous ligand for opioid receptors.
The uniqueness of This compound lies in its specific amino acid sequence and the presence of the benzylamide group, which may confer distinct biological activities and stability compared to other peptides .
Properties
Molecular Formula |
C52H63N9O8 |
|---|---|
Molecular Weight |
942.1 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]-N-[(2S)-1-[[(2S)-1-(benzylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C52H63N9O8/c1-32(2)25-42(50(67)59-43(49(66)55-29-36-15-8-5-9-16-36)28-37-30-54-41-18-11-10-17-39(37)41)60-51(68)45-19-12-24-61(45)52(69)44(27-34-13-6-4-7-14-34)58-46(63)31-56-47(64)33(3)57-48(65)40(53)26-35-20-22-38(62)23-21-35/h4-11,13-18,20-23,30,32-33,40,42-45,54,62H,12,19,24-29,31,53H2,1-3H3,(H,55,66)(H,56,64)(H,57,65)(H,58,63)(H,59,67)(H,60,68)/t33-,40+,42+,43+,44+,45+/m1/s1 |
InChI Key |
VXHMITAKWYIILS-FDXPNMITSA-N |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC5=CC=CC=C5)NC(=O)[C@H](CC6=CC=C(C=C6)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC5=CC=CC=C5)NC(=O)CNC(=O)C(C)NC(=O)C(CC6=CC=C(C=C6)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















